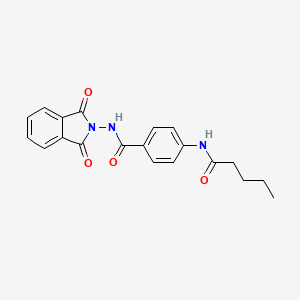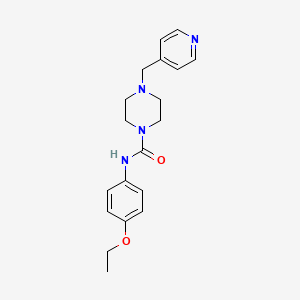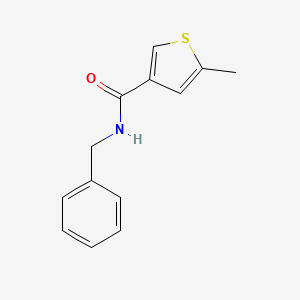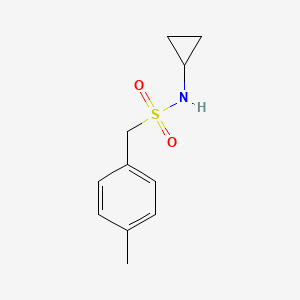![molecular formula C22H19BrClNO2 B4707564 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B4707564.png)
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide
Descripción general
Descripción
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide, also known as BPCA, is a chemical compound that has been widely studied for its potential use in scientific research. BPCA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. This compound is also a small molecule, which makes it easy to study its effects on cells and tissues. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that have been studied for similar purposes.
Direcciones Futuras
There are several future directions for research on 2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide. One area of interest is in the development of more potent analogs of this compound that could be used as anti-cancer or anti-inflammatory agents. Another area of interest is in the study of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in the body. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.
Aplicaciones Científicas De Investigación
2-[(3-bromo-4-biphenylyl)oxy]-N-(2-chloro-4,6-dimethylphenyl)acetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as this compound has been shown to inhibit the growth of certain cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-(2-bromo-4-phenylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c1-14-10-15(2)22(19(24)11-14)25-21(26)13-27-20-9-8-17(12-18(20)23)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYXXYBFCSDWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707510.png)

![methyl 2-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4707526.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4707538.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)

![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4707551.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707558.png)
![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)
